molecular formula C17H12ClNO2S2 B2373378 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1421528-09-7

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2373378
CAS No.: 1421528-09-7
M. Wt: 361.86
InChI Key: UKDBLMJRBBUNHR-UHFFFAOYSA-N
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Description

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

2-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDBLMJRBBUNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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